molecular formula C20H19N3O4 B609581 Nik smi1 CAS No. 1660114-31-7

Nik smi1

カタログ番号 B609581
CAS番号: 1660114-31-7
分子量: 365.39
InChIキー: LQSHXYHWYGKAMX-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NIK SMI1 is a highly potent and selective NF-κB-inducing kinase (NIK) inhibitor with Ki of 0.23 nM for NIK-catalyzed hydrolysis of ATP to ADP . It exhibits selective inhibition of LTβR-dependent p52 translocation and transcription of NF-κB2 related genes .


Molecular Structure Analysis

The molecular formula of this compound is C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.38 .


Chemical Reactions Analysis

This compound inhibits NIK-catalyzed hydrolysis of ATP to ADP . It exhibits selective inhibition of LTβR-dependent p52 translocation and transcription of NF-κB2 related genes .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 365.38 g/mol and its molecular formula is C20H19N3O4 . The compound is stable if stored as directed .

科学的研究の応用

Periodontitis Treatment

NIK-SMI1, an NF-κB-inducing kinase (NIK) inhibitor, shows promising results in mitigating osteoclastogenesis and periodontitis progression. In vitro and in vivo studies demonstrate that NIK-SMI1 inhibits RANKL-stimulated non-canonical NF-κB signaling, reducing osteoclasts specific genes expression and enhancing IFN-β expression. This leads to attenuated periodontitis progression and lower pro-inflammatory cytokines expression, suggesting NIK-SMI1 as a potential therapeutic approach for periodontitis (Wang, Wang, Lv, & Wang, 2020).

Systemic Lupus Erythematosus (SLE) Treatment

Inhibiting NIK could be as effective as blocking B cell activating factor (BAFF) in treating systemic lupus erythematosus (SLE). A potent and selective inhibitor of NIK, NIK SMI1, improved survival, reduced renal pathology, and proteinuria scores in two mouse models of SLE. NIK mediates non-canonical NF-κB signalling downstream of TNF receptor superfamily members. This compound treatment also inhibited OX40-induced hyper-proliferation of activated CD4+ memory T cells, and TNF-related weak inducer of apoptosis (TWEAK)-induced gene expression, highlighting its broad immunosuppressive effects (McHugh, 2018).

Cancer Treatment

Smac mimetic compounds (SMCs) induce TNFα-dependent cancer cell death. SMG1 and NIK function as critical repressors of SMC-mediated apoptosis, potentially converging on the regulation of c-FLIP metabolism. Depleting NIK and SMG1 facilitates downregulation of c-FLIP in response to SMC and TNFα treatment, leading to caspase-8-dependent apoptosis. This identifies NIK as a protective factor against SMC-mediated apoptosis in cancer cells (Cheung et al., 2011).

作用機序

Target of Action

Nik SMI1 is a potent and selective inhibitor of the NF-κB-inducing kinase (NIK) . NIK is a key kinase required for the activation of alternative NF-κB signaling pathways . It plays a crucial role in several fundamental cellular processes and is essential for B cell function and development .

Mode of Action

This compound inhibits NIK by preventing the kinase from catalyzing the hydrolysis of ATP to ADP . This inhibition disrupts the non-canonical NF-κB signaling pathway . In response to certain signals and ligands, such as CD40, BAFF, and lymphotoxin-β activation, NIK protein stabilization and subsequent NF-κB activation is achieved . This compound selectively inhibits this process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the non-canonical NF-κB signaling pathway . This pathway can be activated upon stimulation of a subset of upstream activators, including the BAFF receptor (BAFF-R), CD40, receptor activator of NF-κB (RANK), or the lymphotoxin beta receptor (LT-βR) . This compound selectively inhibits the activation of this pathway, thereby affecting the downstream effects associated with these receptors .

Result of Action

The inhibition of NIK by this compound results in the disruption of non-canonical NF-κB signaling, which in turn affects several cellular processes. For instance, this compound has been shown to inhibit BAFF-induced B cell survival in vitro . It also reduces splenic marginal zone B cells in vivo .

Safety and Hazards

NIK SMI1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHXYHWYGKAMX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nik smi1
Reactant of Route 2
Reactant of Route 2
Nik smi1
Reactant of Route 3
Nik smi1
Reactant of Route 4
Reactant of Route 4
Nik smi1
Reactant of Route 5
Reactant of Route 5
Nik smi1
Reactant of Route 6
Reactant of Route 6
Nik smi1

Q & A

Q1: How does NIK SMI1 interact with its target and what are the downstream effects?

A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []

Q2: What is the impact of this compound on B cell function?

A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []

Q3: Has this compound shown any potential in treating specific diseases?

A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []

Q4: What are the limitations of the current research on this compound?

A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。